1-(3-Chlorophenyl)-1-oxopropan-2-yl 2-hydroxyquinoline-4-carboxylate is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by its complex structure, which includes a chlorophenyl group and a quinoline moiety. The compound is of interest in medicinal chemistry due to its potential therapeutic applications.
The compound can be synthesized from various precursors, including 2-hydroxyquinoline-4-carboxylic acid and chlorinated phenyl compounds. It is often studied for its biological activities and potential use in pharmaceutical formulations.
This compound is classified as an organic compound, specifically a derivative of quinoline, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
The synthesis of 1-(3-Chlorophenyl)-1-oxopropan-2-yl 2-hydroxyquinoline-4-carboxylate can be achieved through several methods, primarily involving the reaction between 2-hydroxyquinoline-4-carboxylic acid and appropriate acylating agents.
Technical Details:
The molecular structure of 1-(3-Chlorophenyl)-1-oxopropan-2-yl 2-hydroxyquinoline-4-carboxylate can be represented with the following attributes:
The compound's structural data can be depicted in various formats such as SMILES and InChI:
CC(C(=O)OC(=O)c1cccc(Cl)c1)C(=O)NInChI=1S/C15H12ClN1O3/c16-12-5-3-11(4-6-12)15(19)17(20)13-7-8(18)9-14(13)10/h3-10H,1H3The chemical reactivity of 1-(3-Chlorophenyl)-1-oxopropan-2-yl 2-hydroxyquinoline-4-carboxylate can involve various transformations:
These reactions often require specific conditions such as temperature control and the presence of catalysts to enhance yield and selectivity.
The mechanism of action for compounds like 1-(3-Chlorophenyl)-1-oxopropan-2-yl 2-hydroxyquinoline-4-carboxylate typically involves interaction with biological targets such as enzymes or receptors:
Studies on similar quinoline derivatives suggest that their mechanisms often involve modulation of cellular pathways through competitive inhibition or allosteric effects.
The physical properties of 1-(3-Chlorophenyl)-1-oxopropan-2-yl 2-hydroxyquinoline-4-carboxylate include:
Chemical properties include stability under standard laboratory conditions, potential reactivity with nucleophiles, and susceptibility to hydrolysis under acidic or basic conditions.
Relevant data points include:
1-(3-Chlorophenyl)-1-oxopropan-2-yl 2-hydroxyquinoline-4-carboxylate has potential applications in various scientific fields:
CAS No.: 444811-29-4
CAS No.: 16899-07-3
CAS No.: 67707-87-3
CAS No.: